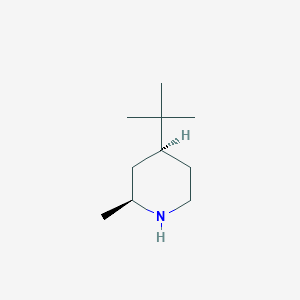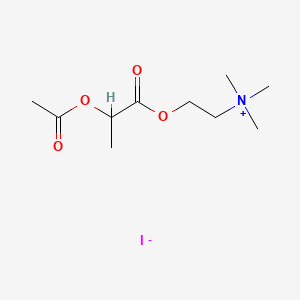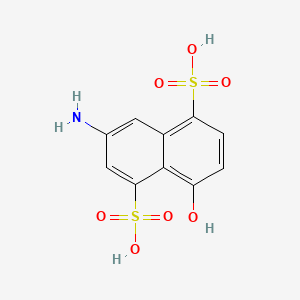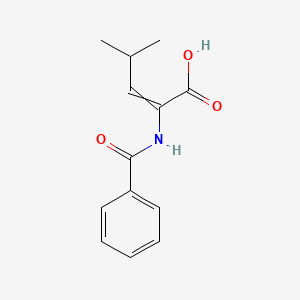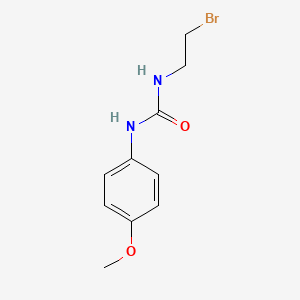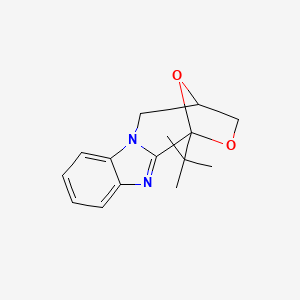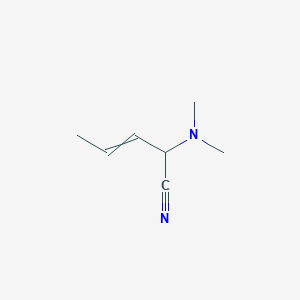
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves several synthetic routes. One common method includes the reaction of cis-exo-bicyclo(2.2.1)heptane-2,3-dimethyl anhydride with urea. The mixture is heated until it fuses, leading to the formation of the desired compound . This method is advantageous due to its simplicity, lower reaction temperature, and high yield and purity .
Industrial Production Methods: For large-scale industrial production, the method involving the reaction of cis-exo-bicyclo(2.2.1)heptane-2,3-dimethyl anhydride with urea is preferred due to its operational convenience and reduced equipment requirements . This method ensures high yield and purity, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide include other bicyclo(2.2.1)heptane derivatives, such as cis-exo-bicyclo(2.2.1)heptane-2,3-dicarboximide and its analogs .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
73806-12-9 |
|---|---|
Molekularformel |
C11H14N2O3S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-carbothioamide |
InChI |
InChI=1S/C11H14N2O3S/c1-12(2)11(17)13-9(14)7-5-3-4-6(16-5)8(7)10(13)15/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
YYPBHKYICPGEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)N1C(=O)C2C3CCC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
